molecular formula C5H6ClNO2S2 B1425984 Dimethyl-1,3-thiazole-4-sulfonyl chloride CAS No. 955085-16-2

Dimethyl-1,3-thiazole-4-sulfonyl chloride

Cat. No.: B1425984
CAS No.: 955085-16-2
M. Wt: 211.7 g/mol
InChI Key: SENSQPNCXAIZGY-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Dimethyl-1,3-thiazole-4-sulfonyl chloride is definitively characterized by its molecular formula C5H6ClNO2S2 and possesses a molecular weight of 211.6896 grams per mole. The compound is systematically identified by the Chemical Abstracts Service number 955085-16-2, which serves as its unique registry identifier in chemical databases and commercial listings. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2,5-dimethyl-1,3-thiazole-4-sulfonyl chloride, reflecting the precise positioning of substituents on the thiazole ring system.

The structural architecture of this molecule incorporates a five-membered thiazole heterocycle containing both nitrogen and sulfur atoms, with methyl groups positioned at the 2 and 5 positions of the ring. The sulfonyl chloride functional group occupies the 4-position, creating a highly electrophilic center that governs much of the compound's reactivity profile. The Simplified Molecular Input Line Entry System representation is expressed as Cc1sc(c(n1)S(=O)(=O)Cl)C, providing a standardized linear notation for computational applications.

Alternative nomenclature systems have been employed in various research contexts, with some literature referring to the compound simply as this compound or utilizing positional descriptors that emphasize the relationship between substituent locations. The compound's structural similarity to other thiazole sulfonyl chloride derivatives necessitates careful attention to nomenclature precision, particularly when distinguishing between positional isomers that exhibit different reactivity patterns.

Table 1.1: Chemical Identification Parameters

Parameter Value
Molecular Formula C5H6ClNO2S2
Molecular Weight 211.6896 g/mol
Chemical Abstracts Service Number 955085-16-2
International Union of Pure and Applied Chemistry Name 2,5-dimethyl-1,3-thiazole-4-sulfonyl chloride
Simplified Molecular Input Line Entry System Cc1sc(c(n1)S(=O)(=O)Cl)C
MDL Number MFCD19200043

Historical Context and Research Significance

The development of thiazole-4-sulfonyl chloride derivatives emerged from broader investigations into heterocyclic sulfonyl compounds that began in the mid-20th century. These efforts were initially motivated by the recognition that thiazole-containing molecules exhibited significant biological activity, particularly in antimicrobial applications where the thiazole ring system demonstrated excellent pharmacophore properties. The evolution of synthetic methodologies for accessing sulfonyl chlorides specifically positioned at the 4-position of thiazole rings represented a significant advancement in heterocyclic chemistry.

Contemporary research interest in this compound has been substantially influenced by the recognition that thiazole derivatives constitute essential structural components in numerous bioactive natural products and pharmaceutical agents. The thiazole ring system's presence in important antibiotics, including penicillin-like compounds, established the fundamental biological relevance of this heterocycle and motivated extensive structure-activity relationship studies. The introduction of sulfonyl chloride functionality at the 4-position created new possibilities for molecular modification and drug development applications.

Recent synthetic advances have addressed historical challenges in preparing thiazole-4-sulfonyl chlorides efficiently and with high regioselectivity. The development of facile synthetic routes, as described in contemporary literature, has overcome previous limitations related to substrate availability and reaction yields. These methodological improvements have enabled broader exploration of this compound as a synthetic intermediate, contributing to its growing significance in modern organic synthesis.

The compound's research significance extends beyond its immediate synthetic utility to encompass its role as a model system for understanding heterocyclic reactivity patterns. The combination of electron-rich thiazole aromatic character with the strongly electron-withdrawing sulfonyl chloride group creates unique electronic environments that have provided insights into aromatic substitution mechanisms and heterocyclic chemistry principles. These fundamental studies have informed the development of related compounds and guided rational design approaches in medicinal chemistry applications.

Table 1.2: Research Milestones in Thiazole Sulfonyl Chloride Development

Time Period Significant Development Research Impact
Mid-20th Century Initial thiazole antimicrobial discoveries Established biological relevance
1980s-1990s Development of sulfonyl chloride synthetic methods Enhanced synthetic accessibility
2000s-2010s Structure-activity relationship studies Guided rational design approaches
2010s-Present Facile synthesis methodologies Broadened research applications

Scope of Academic and Industrial Applications

The academic research applications of this compound span multiple disciplines within chemistry and chemical biology. In synthetic organic chemistry, the compound serves as a versatile building block for constructing complex heterocyclic architectures through nucleophilic substitution reactions with amines, alcohols, and other nucleophiles. These transformations enable the preparation of sulfonamide derivatives, sulfonate esters, and related functionalized compounds that are valuable in pharmaceutical research and development.

Medicinal chemistry applications have particularly benefited from the compound's reactivity profile, as the sulfonyl chloride group facilitates the introduction of sulfonyl functionalities into drug candidate molecules. The thiazole core structure's established biological activity, combined with the synthetic versatility provided by the sulfonyl chloride group, has made this compound an important intermediate in the development of antimicrobial agents, enzyme inhibitors, and other bioactive molecules. Research has demonstrated that derivatives incorporating thiazole sulfonyl motifs exhibit promising antibacterial properties against various strains, with some compounds showing efficacy comparable to established therapeutic agents.

Materials science applications have emerged as the compound's potential for polymer synthesis and functional material development has been recognized. The reactive sulfonyl chloride group enables incorporation into polymer backbones or as pendant functionalities, potentially conferring specific electronic or thermal properties to the resulting materials. These applications remain an active area of investigation as researchers explore the relationship between molecular structure and material properties.

Industrial applications primarily focus on the compound's role as a synthetic intermediate in pharmaceutical manufacturing and specialty chemical production. The compound's utility in preparing sulfonamide derivatives positions it as a valuable intermediate for producing pharmaceutical agents and agrochemical compounds. Industrial synthesis considerations include optimizing reaction conditions for large-scale production while maintaining product quality and minimizing environmental impact.

The compound's significance in high-throughput synthesis applications has grown with the development of automated synthesis platforms and combinatorial chemistry approaches. The predictable reactivity of the sulfonyl chloride group makes it particularly suitable for library synthesis efforts where consistent reaction outcomes are essential for generating diverse compound collections for biological screening.

Table 1.3: Application Domains and Research Objectives

Application Domain Primary Research Objectives Key Advantages
Synthetic Organic Chemistry Building block for complex molecule construction High reactivity and selectivity
Medicinal Chemistry Drug candidate development and modification Established biological activity patterns
Materials Science Functional polymer and material development Versatile incorporation methods
Industrial Chemistry Pharmaceutical and specialty chemical production Scalable synthetic approaches
Combinatorial Chemistry High-throughput library synthesis Predictable reaction outcomes

Properties

IUPAC Name

2,5-dimethyl-1,3-thiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2S2/c1-3-5(11(6,8)9)7-4(2)10-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENSQPNCXAIZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955085-16-2
Record name dimethyl-1,3-thiazole-4-sulfonyl chloride
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Preparation Methods

Chlorosulfonation of 2,5-Dimethyl-1,3-thiazole

  • Reagents: Chlorosulfonic acid (ClSO3H) is commonly used to introduce the sulfonyl chloride group onto the thiazole ring.
  • Procedure: The 2,5-dimethyl-1,3-thiazole is reacted with chlorosulfonic acid under controlled temperature conditions to sulfonate the 4-position of the thiazole ring. The reaction requires careful temperature control to avoid decomposition or over-chlorosulfonation.
  • Outcome: This step yields the corresponding 4-sulfonic acid chloride intermediate attached to the thiazole ring.

Conversion of Sulfonic Acid to Sulfonyl Chloride

  • Reagents: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used to convert sulfonic acid groups to sulfonyl chlorides.
  • Procedure: The sulfonic acid intermediate is treated with thionyl chloride, often under reflux conditions, to replace the hydroxyl group with chlorine, forming the sulfonyl chloride.
  • Conditions: Reaction temperatures typically range from ambient to 100–110 °C, with stirring for 1–2 hours to ensure complete conversion.
  • Workup: The reaction mixture is cooled and quenched with ice/water, followed by filtration and washing to isolate the solid sulfonyl chloride product.

Representative Experimental Procedure (Adapted from Related Sulfonyl Chloride Syntheses)

Step Reagents & Conditions Description Yield & Notes
1 2,5-Dimethyl-1,3-thiazole + Chlorosulfonic acid Slowly add chlorosulfonic acid to the thiazole at 0–5 °C, then stir at room temperature for 1–2 hours Formation of sulfonic acid intermediate
2 Sulfonic acid intermediate + Thionyl chloride Add thionyl chloride dropwise at 60 °C, then heat to 100–110 °C for 1.5–2 hours Conversion to sulfonyl chloride
3 Quench with ice/water, filter, wash, and dry Isolate solid this compound Yields typically range 70–85%

Alternative Synthetic Routes

Diazotization and Sandmeyer-Type Chlorosulfonylation

  • Starting from 2-amino-4-methylthiazole, diazotization with sodium nitrite in acidic aqueous media at low temperatures (-5 to 0 °C) generates a diazonium salt intermediate.
  • The diazonium salt is then treated with copper(I) chloride in the presence of sulfur dioxide and acetic acid to introduce the sulfonyl chloride group via a Sandmeyer-type reaction.
  • This method is useful for selective substitution on the thiazole ring and can be adapted for methyl-substituted derivatives.
  • The reaction requires careful temperature control and handling of gaseous reagents.

Direct Sulfonylation Using Sulfuryl Chloride

  • Sulfuryl chloride (SO2Cl2) can be used as an alternative chlorosulfonating agent.
  • The reaction proceeds via electrophilic substitution on the thiazole ring, introducing the sulfonyl chloride group directly.
  • This method is less common due to harsher conditions and potential side reactions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Chlorosulfonation + Thionyl Chloride 2,5-Dimethyl-1,3-thiazole Chlorosulfonic acid, SOCl2 0–110 °C, 1–2 h High yield, straightforward Requires careful temperature control
Diazotization + Sandmeyer-type 2-Amino-4-methylthiazole NaNO2, CuCl, SO2, HCl 0 to RT, aqueous Selective substitution Involves hazardous reagents, complex setup
Direct Sulfonylation 2,5-Dimethyl-1,3-thiazole Sulfuryl chloride Elevated temperature One-step sulfonylation Harsh conditions, side reactions

Research Findings and Notes

  • The sulfonyl chloride group introduced is highly reactive, enabling subsequent functionalization for synthesis of sulfonamide derivatives and other heterocyclic compounds.
  • Yields reported in related sulfonyl chloride syntheses range from 70% to over 80%, with purity confirmed by melting point and spectroscopic methods (NMR, IR).
  • Temperature control and reagent stoichiometry are critical to minimize side reactions such as over-chlorosulfonation or decomposition.
  • The compound’s electrophilic sulfonyl chloride moiety facilitates its use as an intermediate in medicinal chemistry and materials science.

Chemical Reactions Analysis

Dimethyl-1,3-thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Chemistry

Synthesis of Bioactive Compounds

The thiazole ring is prevalent in many bioactive molecules, including antibiotics and antifungals. Dimethyl-1,3-thiazole-4-sulfonyl chloride serves as a key intermediate in the synthesis of novel thiazole-containing drug candidates. Researchers are investigating its potential to inhibit specific enzymes or target receptors associated with various diseases.

Case Study: Antibacterial Activity

Recent studies have indicated that this compound exhibits promising antibacterial properties. For instance, it has been evaluated against specific strains of bacteria, showing potential efficacy that warrants further investigation into its mechanisms of action and therapeutic applications.

Biological Interactions

Protein and Enzyme Interaction Studies

There is ongoing research into how this compound interacts with biological molecules. Initial findings suggest that it can covalently modify proteins and enzymes, potentially inhibiting their activity. Understanding these interactions is crucial for assessing both the therapeutic potential and toxicity profiles of this compound.

Mechanism of Action

The mechanism of action of dimethyl-1,3-thiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify other molecules by forming covalent bonds with nucleophilic sites, such as amines and hydroxyl groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole sulfonyl chlorides vary in their substituent patterns, which significantly influence their chemical behavior, stability, and biological activity. Below is a detailed comparison of structurally related compounds:

Table 1: Comparison of 1,3-Thiazole-4-sulfonyl Chloride Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Phenyl-1,3-thiazole-4-sulfonyl chloride Phenyl (C5) C9H6ClNO2S2 259.73 Anticancer sulfonamide precursor; tested on 60 cancer cell lines .
5-Bromo-1,3-thiazole-4-sulfonyl chloride Bromo (C5) C3HBrClNO2S2 283.48 Building block for functionalized sulfonamides .
4-Methyl-1,3-thiazole-5-sulfonyl chloride Methyl (C4) C4H4ClNO2S2 197.66 High-purity reagent for organic synthesis .
2-(3-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride 3-Bromophenyl (C2) C9H5BrClNO2S2 338.63 Specialty chemical for life science research .
2-Chloro-1,3-thiazole-4-sulfonyl chloride Chloro (C2) C3HCl2NO2S2 228.08 Reactive intermediate for cross-coupling reactions .
[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl chloride Methyl (C2), CF3 (C4) C6H5ClF3NO2S2 287.69 Potential antimicrobial/antitumor applications .

Key Observations

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., bromo, chloro) at C5 or C2 increase electrophilicity, enhancing reactivity toward nucleophiles like amines .
  • Aromatic substituents (e.g., phenyl, bromophenyl) improve stability and enable π-π interactions in biological targets, as seen in 5-phenyl derivatives with anticancer activity .
  • Methyl groups (e.g., C4-methyl in 4-methyl-1,3-thiazole-5-sulfonyl chloride) reduce steric hindrance compared to bulkier substituents, facilitating sulfonamide formation .

Biological Activity Trends: 5-Substituted derivatives (e.g., 5-phenyl) show pronounced antitumor activity, likely due to enhanced binding to cellular targets like kinases or tubulin . Halogenated analogs (e.g., bromo, chloro) are less explored for direct activity but serve as precursors for radioimaging or targeted therapies .

Synthetic Accessibility :

  • Lawesson’s reagent and oxidative chlorination (e.g., using Cl2/AcOH) are common methods for synthesizing thiazole sulfonyl chlorides from thiol intermediates .
  • Substituents at C4 or C5 are synthetically more accessible than C2 due to regioselective cyclization pathways .

Biological Activity

Dimethyl-1,3-thiazole-4-sulfonyl chloride is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered thiazole ring, which contains sulfur and nitrogen atoms, along with two methyl groups at positions 2 and 4. The sulfonyl chloride group (SO₂Cl) at position 4 enhances its reactivity, making it suitable for various chemical reactions. The molecular formula is C₅H₆ClN₁O₂S₂ with a molecular weight of 211.69 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been studied for its ability to inhibit bacterial growth, making it a potential candidate for the development of antibacterial agents. The compound's thiazole moiety contributes to its interaction with microbial enzymes, enhancing its efficacy against various pathogens .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Reference
Escherichia coli50
Staphylococcus aureus25
Candida albicans100

Anticancer Potential

This compound has also shown promise in anticancer research . Studies have reported the synthesis of thiazole derivatives that demonstrate antitumor activity against various cancer cell lines. For instance, derivatives of this compound were found to exhibit cytotoxic effects on MCF-7 (breast cancer) and LoVo (colon cancer) cell lines, with IC50 values indicating significant anti-proliferative effects .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 2gMCF-723.29
Compound 2gLoVo2.44
Dimethyl derivativeVariousVaries

The biological activity of this compound is largely attributed to the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins. This property allows it to probe protein structures and functions effectively. Additionally, the compound's ability to interact with various biological molecules suggests potential roles in enzyme inhibition and modulation of cellular pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities:

  • Anticancer Studies : One study synthesized a series of thiazole-based sulfonamides that exhibited significant anticancer activity against multiple cell lines. The compounds were evaluated using MTS assays to determine their effects on cell viability and apoptosis induction .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results highlighted that certain derivatives showed enhanced activity compared to standard antibiotics .

Future Directions

The ongoing research into this compound suggests several future directions:

  • Development of Novel Derivatives : Continued exploration into modifying the thiazole structure may yield compounds with improved biological activities.
  • Clinical Applications : Further studies are needed to evaluate the safety and efficacy of these compounds in clinical settings.
  • Mechanistic Studies : Understanding the detailed mechanisms by which these compounds exert their biological effects will be crucial for their development as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dimethyl-1,3-thiazole-4-sulfonyl chloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves cyclization of precursor thioacetals using reagents like Lawesson’s reagent, followed by oxidative chlorination with Cl₂ or SO₂Cl₂. For example, a related 5-phenyl-1,3-thiazole-4-sulfonyl chloride was synthesized via cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, yielding intermediates that were chlorinated to form the sulfonyl chloride . Optimization includes adjusting reaction time (e.g., 18-hour reflux for cyclization) and solvent selection (e.g., DMSO for improved solubility). AI-driven retrosynthesis tools, such as those leveraging Reaxys or Pistachio databases, can predict alternative pathways and identify optimal catalysts .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions on the thiazole ring, while Fourier-Transform Infrared (FT-IR) spectroscopy confirms sulfonyl chloride functional groups (S=O stretching at ~1350–1200 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. For purity, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. Crystallization from water-ethanol mixtures (as in triazole derivatives) can enhance purity prior to analysis .

Advanced Research Questions

Q. How does the electronic nature of the thiazole ring influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing sulfonyl group activates the thiazole ring toward nucleophilic attack at the 4-position. Density Functional Theory (DFT) calculations can model charge distribution to predict reactivity hotspots. Experimentally, kinetics studies under varying pH and solvent polarities (e.g., ethanol vs. DMF) reveal rate dependencies. For instance, in ethanol with glacial acetic acid catalysis, substituted benzaldehydes react efficiently with triazole derivatives via condensation, demonstrating the role of solvent polarity in stabilizing transition states .

Q. What strategies mitigate competing side reactions during derivatization of this compound into sulfonamides?

  • Methodological Answer : Competitive hydrolysis of the sulfonyl chloride group can be minimized by using anhydrous solvents (e.g., dry THF) and controlled temperature (<0°C during amine addition). In the synthesis of antitumor sulfonamides, intermediates like benzyl 5-phenyl-1,3-thiazol-4-yl sulfide were isolated prior to chlorination to avoid premature decomposition. TLC monitoring at each step ensures intermediate stability .

Q. How can researchers resolve contradictions in biological activity data for sulfonamide derivatives of this compound?

  • Methodological Answer : Discrepancies in cytotoxicity assays (e.g., varying IC₅₀ values across cell lines) may arise from differences in cell permeability or metabolic stability. Cross-validation using orthogonal assays (e.g., apoptosis markers vs. proliferation inhibition) and structure-activity relationship (SAR) studies are critical. For example, derivatives with electron-withdrawing groups on the phenyl ring showed enhanced activity in NCI-60 cancer cell screens, suggesting substituent effects on target binding .

Q. What computational tools are effective for predicting the stability and degradation pathways of this compound under storage conditions?

  • Methodological Answer : Molecular dynamics simulations using software like Gaussian or Schrödinger Suite can model hydrolysis pathways. Accelerated stability studies (40°C/75% RH for 6 months) paired with LC-MS degradation profiling identify major breakdown products. For instance, sulfonic acid formation due to moisture ingress is a common degradation route, necessitating storage in desiccated environments at –20°C .

Methodological Design Considerations

Q. What experimental controls are essential when evaluating the catalytic efficiency of reactions involving this sulfonyl chloride?

  • Methodological Answer : Include blank reactions (without catalyst) to assess thermal pathways and internal standards (e.g., nitrobenzene for HPLC quantification) to normalize yield data. For example, in triazole-thione syntheses, refluxing hydrazinecarbothioamides in NaOH required acidification controls (pH ~5 with HCl) to precipitate pure products .

Q. How can researchers design scalable protocols for gram-scale synthesis without compromising purity?

  • Methodological Answer : Continuous flow chemistry systems reduce exothermic risks during chlorination steps. For instance, microreactors enable precise control of Cl₂ gas introduction, improving safety and reproducibility. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures scalability while maintaining >95% purity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl-1,3-thiazole-4-sulfonyl chloride
Reactant of Route 2
Dimethyl-1,3-thiazole-4-sulfonyl chloride

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